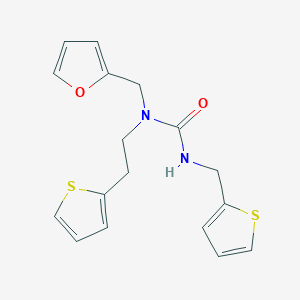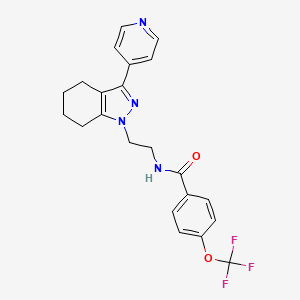
N-(1-cyano-1,2-dimethylpropyl)-4-difluoromethanesulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,2-dimethylpropyl)-4-difluoromethanesulfonylbenzamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a cyano group, a difluoromethanesulfonyl group, and a benzamide moiety. It is often used in research due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-4-difluoromethanesulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyano intermediate: This step involves the reaction of a suitable alkyl halide with a cyanide source to form the cyano group.
Introduction of the difluoromethanesulfonyl group: This step can be achieved through the reaction of the cyano intermediate with a difluoromethanesulfonyl chloride in the presence of a base.
Formation of the benzamide moiety: The final step involves the coupling of the intermediate with a benzoyl chloride derivative to form the benzamide structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Des Réactions Chimiques
N-(1-cyano-1,2-dimethylpropyl)-4-difluoromethanesulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or difluoromethanesulfonyl groups are replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to form corresponding carboxylic acids or amines.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(1-cyano-1,2-dimethylpropyl)-4-difluoromethanesulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-4-difluoromethanesulfonylbenzamide involves its interaction with specific molecular targets. The cyano group and difluoromethanesulfonyl group are believed to play crucial roles in its activity. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their function. The exact pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
N-(1-cyano-1,2-dimethylpropyl)-4-difluoromethanesulfonylbenzamide can be compared with other similar compounds, such as:
N-(1-cyano-1,2-dimethylpropyl)acetamide: This compound shares the cyano and alkyl groups but lacks the difluoromethanesulfonyl and benzamide moieties.
Fenoxanil: A related compound with a similar cyano group but different substituents on the benzene ring.
N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propionamide: This compound has a similar cyano group and alkyl chain but different aromatic substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-4-(difluoromethylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3S/c1-9(2)14(3,8-17)18-12(19)10-4-6-11(7-5-10)22(20,21)13(15)16/h4-7,9,13H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRWZDLLEIFHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C1=CC=C(C=C1)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2659409.png)

![4-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2659412.png)
![1-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2659414.png)
![N-(sec-butyl)-2-(2-chlorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2659417.png)

![5-(cyclopropylsulfamoyl)-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2659420.png)

![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2659424.png)
![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide](/img/structure/B2659426.png)

![2-[(Carbamoylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid](/img/structure/B2659428.png)
![N-[(1-Aminocycloheptyl)methyl]-3-methyl-3-phenylbutanamide;hydrochloride](/img/structure/B2659431.png)
